1-(4,6-Difluoropyridin-2-YL)ethanone

Description

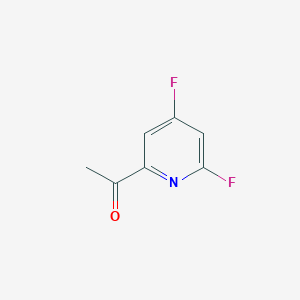

1-(4,6-Difluoropyridin-2-YL)ethanone is a fluorinated pyridine derivative characterized by a ketone group (-CO-) attached to the pyridine ring at position 2, with fluorine substituents at positions 4 and 6.

Properties

Molecular Formula |

C7H5F2NO |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

1-(4,6-difluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5F2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 |

InChI Key |

MALXYOQVFBIRJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4,6-Difluoropyridin-2-YL)ethanone typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity .

Industrial production methods may involve multi-step processes, starting from readily available pyridine precursors. These processes often include halogenation, followed by substitution reactions to introduce the fluorine atoms at specific positions on the pyridine ring .

Chemical Reactions Analysis

1-(4,6-Difluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1-(4,6-Difluoropyridin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Difluoropyridin-2-YL)ethanone is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, enhancing its ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to increased binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1-(5,6-Dimethoxypyridin-2-yl)ethanone

- Core Structure : Pyridine with methoxy (-OCH₃) groups at positions 5 and 6.

- Key Differences :

- Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects. This alters the pyridine ring’s electronic density, reducing electrophilicity compared to the difluoro derivative.

- Methoxy groups improve solubility in polar solvents, whereas fluorine’s hydrophobicity may reduce water solubility.

- Applications : Likely used in synthetic intermediates where electron-rich pyridines are required .

1-(3-Methyl-benzofuran-2-yl)-ethanone

- Core Structure : Benzofuran (oxygen-containing fused aromatic ring) with a methyl group at position 3.

- Key Differences: Benzofuran’s oxygen atom introduces different π-electron delocalization compared to pyridine’s nitrogen, affecting aromatic stability and dipole moments.

Halogenated Benzimidazole-Ethanone Derivatives (e.g., 5g, 5j)

- Core Structure: Ethanone linked to dibromobenzimidazole and halogenated phenyl groups.

- Key Differences: Multiple halogens (Br, Cl, F) enhance bioactivity by increasing electrophilicity and binding affinity to biological targets.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Core Structure : Piperidine (saturated nitrogen heterocycle) linked to a fluorophenyl group.

- Key Differences: Piperidine’s basicity and conformational flexibility contrast with pyridine’s planar rigidity.

Ethanone,1-[2-[(4,6-dichloro-2-methyl-5-pyrimidinyl)amino]-4,5-dihydro-1H-imidazol-1-yl]-

- Core Structure : Pyrimidine (two-nitrogen heterocycle) with dichloro and methyl substituents.

- Key Differences :

2-Phenyl-1-(pyridin-2-yl)ethanone

- Core Structure : Pyridine at position 2 with a phenyl substituent.

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone

- Core Structure: Pyridine with dimethylamino (-N(CH₃)₂) and trifluoromethyl (-CF₃) groups.

- Key Differences: Trifluoromethyl’s strong electron-withdrawing effect and dimethylamino’s electron-donating nature create a push-pull electronic system, unlike the symmetric difluoro substitution. Predicted pKa of 3.53 indicates moderate acidity, useful for pH-dependent applications .

1-(6-Methylpyridin-3-Yl)-2-(4-Methylsulfonylphenyl)ethanone

- Core Structure : Pyridine with methyl and methylsulfonyl (-SO₂CH₃) groups.

- Key Differences: Sulfonyl groups are strongly electron-withdrawing, enhancing stability and polarity compared to fluorine. Potential applications in sulfonamide-based therapeutics or agrochemicals due to sulfonyl’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.